molecular formula C20H18FN5O2 B2601727 N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260931-06-3

N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Número de catálogo: B2601727
Número CAS: 1260931-06-3
Peso molecular: 379.395
Clave InChI: QYIFJYYBWDDFTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazoloquinoxaline core, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of a suitable quinoxaline derivative with a triazole precursor under acidic or basic conditions. The reaction often requires a catalyst such as palladium or copper to facilitate the cyclization process.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the triazoloquinoxaline intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anticonvulsant Activity
Research indicates that triazole derivatives exhibit significant anticonvulsant properties. For instance, studies have shown that various triazole compounds can effectively reduce seizure activity in animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The compound may share similar mechanisms of action, potentially influencing GABAergic transmission or modulating ion channels involved in neuronal excitability .

Antimicrobial Activity
The incorporation of the quinoxaline structure into the compound enhances its antimicrobial activity. Quinoxalines are known for their effectiveness against a range of bacterial and fungal pathogens. In particular, derivatives of quinoxaline have been reported to exhibit potent antibacterial effects against resistant strains of bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) . The specific activity of N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide against various pathogens remains to be fully elucidated but can be anticipated based on structural analogs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound. Studies have demonstrated that modifications to the triazole and quinoxaline rings can significantly affect biological activity.

Table 1: Summary of SAR Findings

Compound StructureActivity TypeObservations
Triazole DerivativesAnticonvulsantEffective in MES and PTZ models
Quinoxaline DerivativesAntimicrobialPotent against MRSA and other pathogens
N-substituted VariantsEnhanced EfficacySpecific substitutions improve binding affinity

Synthesis and Development

The synthesis of this compound involves several steps that include the formation of the triazole and quinoxaline frameworks. Recent advancements in synthetic methodologies have allowed for more efficient routes to produce such compounds with high yields and purity.

Case Study: Synthesis Methodologies

A review of synthetic routes highlights methods such as:

  • Cyclization Reactions : Utilizing various cyclization techniques to form the triazole ring.
  • Functionalization Strategies : Employing electrophilic substitutions to introduce the fluorophenyl group effectively.

These methodologies not only enhance yield but also allow for the exploration of diverse structural modifications that could lead to improved pharmacological profiles .

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparación Con Compuestos Similares

Similar Compounds

    N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- counterparts. The fluorine atom’s high electronegativity and small size can influence the compound’s interaction with biological targets, making it a valuable candidate for further research and development.

Actividad Biológica

N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and mechanisms of action associated with this compound, while also highlighting relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that integrate various chemical transformations. Key steps often include:

  • Formation of the triazole ring.
  • Introduction of the quinoxaline moiety.
  • Acetylation to yield the final product.

Pharmacological Profile

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of quinoxaline and triazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

  • A549 (lung adenocarcinoma) : The compound exhibited cytotoxic effects with IC50 values in the micromolar range.
  • MCF-7 (breast cancer) : Similar inhibitory effects were noted.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated activity against both gram-positive and gram-negative bacteria:

  • Staphylococcus aureus : MIC values reported as low as 0.125 µg/mL.
  • Escherichia coli : Displayed moderate sensitivity.

Anti-inflammatory Properties

The involvement of quinoxaline derivatives in inhibiting inflammatory pathways is well-documented. The compound's structure suggests potential COX-II inhibition, which could translate into therapeutic benefits in inflammatory diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.

Case Studies

Recent studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on Anticancer Effects : A derivative was tested against multiple cancer cell lines showing a dose-dependent response with significant apoptosis induction.
  • Antimicrobial Evaluation : A series of quinoxaline derivatives were synthesized and tested against a panel of pathogens, revealing promising results comparable to standard antibiotics.

Data Summary

Biological ActivityObservationsReference
AnticancerIC50 against A549: ~10 µM; MCF-7: ~15 µM
AntimicrobialMIC against S. aureus: 0.125 µg/mL
Anti-inflammatoryPotential COX-II inhibition

Propiedades

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-2-5-17-23-24-19-20(28)25(15-6-3-4-7-16(15)26(17)19)12-18(27)22-14-10-8-13(21)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIFJYYBWDDFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.